molecular formula C20H19N3O4S B070887 Rivoglitazone CAS No. 185428-18-6

Rivoglitazone

Numéro de catalogue: B070887
Numéro CAS: 185428-18-6
Poids moléculaire: 397.4 g/mol
Clé InChI: XMSXOLDPMGMWTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rivo: , est un composé organique de formule chimique C20H20ClN3O4S. Il appartient à la classe des thiazolidinediones, des sensibilisateurs de l'insuline. Son mécanisme d'action est étroitement lié au récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) .

Méthodes De Préparation

Bien que les voies de synthèse spécifiques et les conditions de réaction pour la Rivoglitazone ne soient pas largement documentées, elle est en cours de développement par Daiichi Sankyo. Les méthodes de production industrielle sont exclusives, mais la recherche continue d'explorer sa synthèse et son optimisation.

Analyse Des Réactions Chimiques

La Rivoglitazone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions restent confidentiels. Les principaux produits formés à partir de ces réactions contribuent à ses propriétés pharmacologiques.

4. Applications de la recherche scientifique

Les applications de la this compound s'étendent à plusieurs domaines scientifiques :

5. Mécanisme d'action

La this compound agit comme un agoniste du PPARγ, influençant l'expression des gènes liés au métabolisme du glucose, à l'homéostasie lipidique et à l'inflammation. En se liant au PPARγ, elle régule la sensibilité à l'insuline et la différenciation des adipocytes.

Applications De Recherche Scientifique

Pharmacological Properties

Rivoglitazone exhibits a high selectivity for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for insulin sensitivity and glucose metabolism. It has been shown to have a 445-fold selectivity for PPAR-γ over PPAR-α and PPAR-δ isoforms, making it a promising candidate for diabetes treatment .

Key Pharmacokinetic Data

  • Half-life : Approximately 13 hours.
  • Dosing : Commonly studied doses range from 0.5 mg/d to 3 mg/d, with 1 mg/d being the standard dose used in many trials .

Clinical Efficacy

This compound has undergone various clinical trials to assess its efficacy in managing T2DM. A meta-analysis encompassing three randomized controlled trials (RCTs) involving 3,591 patients demonstrated significant reductions in HbA1c levels, a primary marker for glycemic control. The results indicated:

  • Standard Dose (1 mg/d) : HbA1c reduction of -0.86% compared to placebo.
  • High Dose (1.5 or 2 mg/d) : Greater reductions in HbA1c and improvements in adiponectin levels, which are beneficial for metabolic health .

Comparison with Other TZDs

This compound has been compared with pioglitazone, another TZD, in several studies. In a head-to-head trial, this compound demonstrated comparable efficacy but with a potentially improved safety profile regarding cardiovascular risks .

Safety Profile

The safety of this compound has been extensively evaluated across multiple studies. The treatment-emergent adverse events were similar between this compound and placebo groups, indicating a favorable safety profile:

  • Fluid Retention : Noted at higher doses but not significant at standard doses.
  • Adverse Events : Risk ratios for adverse events were not statistically significant compared to placebo .

Case Studies and Clinical Trials

Several key clinical trials have contributed to the understanding of this compound's efficacy and safety:

Study NameDesignDurationPopulationPrimary Outcome
Chou et al. (2012)RCT26 weeksT2DM patientsHbA1c reduction
Kong et al. (2011)RCT12 weeksT2DM patientsHbA1c reduction
Truitt et al. (2010)RCT26 weeksT2DM patientsHbA1c reduction

These studies consistently reported improvements in glycemic control without significant increases in adverse cardiovascular events, which have been a concern with other TZDs like rosiglitazone .

Mécanisme D'action

Rivoglitazone acts as a PPARγ agonist, influencing gene expression related to glucose metabolism, lipid homeostasis, and inflammation. By binding to PPARγ, it regulates insulin sensitivity and adipocyte differentiation.

Activité Biologique

Rivoglitazone is a novel thiazolidinedione (TZD) that functions primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, and it has been investigated for its efficacy in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its biological effects through the activation of PPAR-γ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. This action leads to improved insulin sensitivity and modulation of inflammatory processes associated with metabolic syndrome.

Efficacy in Glycemic Control

This compound has demonstrated significant efficacy in lowering hemoglobin A1c (HbA1c) levels in patients with T2DM. Clinical trials have shown:

  • Standard Dose (1 mg/day) : Reduction in HbA1c by approximately 0.86% compared to placebo.
  • High Dose (1.5-2 mg/day) : Reduction in HbA1c by approximately 0.97% compared to placebo .

In comparison to pioglitazone, this compound's efficacy was found to be comparable at lower doses and superior at higher doses, indicating its potential as an effective alternative in diabetes management .

Lipid Profile Improvements

This compound has also been associated with favorable changes in lipid profiles:

  • Triglycerides : Significant reductions observed at both standard and high doses.
  • Adiponectin Levels : Increased adiponectin levels were noted, which is beneficial for metabolic health .

Safety Profile

The safety profile of this compound appears favorable when compared to other TZDs. Common treatment-emergent adverse events (TEAEs) include:

  • Peripheral edema
  • Weight gain
  • Fatigue
  • Dizziness

However, the incidence rates of severe adverse events were comparable to placebo groups, indicating a manageable safety profile .

Research Findings and Case Studies

Several randomized controlled trials (RCTs) have evaluated the safety and efficacy of this compound:

StudySample SizeDoseHbA1c ReductionComparison
Kong et al., 201135911 mg/day-0.86%Placebo
Truitt et al., 201019121.5 mg/day-0.7% (superior to pioglitazone)Pioglitazone
Chou et al., 2012Not specified1 mg/day-0.4% (non-inferior to pioglitazone)Pioglitazone

These studies consistently demonstrate that this compound effectively lowers blood glucose levels while maintaining a safety profile similar to existing therapies .

Propriétés

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870164
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185428-18-6
Record name Rivoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185428-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivoglitazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 21.8 g of 5-methoxy-N-methyl-1,2-phenylenediamine (see Referential Example 9, Japanese Patent Application Publication No. Hei-9 (1997)-295970), 63.4 g of 5-(4-methoxycarbonylmethoxybenzyl)thiazolidin-2,4-dione (see Referential Example 21, Japanese Patent Application Publication No. Hei9-(1997)-295970), 250 ml of 1,4-dioxane and 750 ml of conc. hydrochloric acid was heated under reflux for 60 hours. The reaction mixture was cooled with ice, and the precipitate was filtered. The precipitate was mixed with 800 ml of 5% aqueous sodium hydrogencarbonate solution and stirred at room temperature for 2 hours. The insoluble material was filtered, dissolved in a mixture of 1000 ml of N,N-dimethylformamide and 200 ml of methanol and treated with activated charcoal. The activated charcoal was filtered off, and the filtrate was concentrated to about 50 ml by evaporating the solvents. To the residue was added 750 ml of diethyl ether and this was then allowed to stand at room temperature for 2 days. The precipitate was filtered to give 20.1 g of the desired compound having a melting point of 267-271° C. having an Rf=0.68 (thin layer chromatography on silica gel; 5% ethanol-methylene chloride solution).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivoglitazone
Reactant of Route 2
Rivoglitazone
Reactant of Route 3
Rivoglitazone
Reactant of Route 4
Reactant of Route 4
Rivoglitazone
Reactant of Route 5
Reactant of Route 5
Rivoglitazone
Reactant of Route 6
Rivoglitazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.